Magnesium hydroxycarbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16509-24-3 |

|---|---|

Molecular Formula |

CH2MgO4 |

Molecular Weight |

102.33 g/mol |

IUPAC Name |

magnesium;hydron;carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |

InChI Key |

OUHCLAKJJGMPSW-UHFFFAOYSA-L |

SMILES |

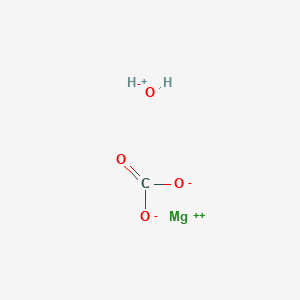

[H+].C(=O)([O-])[O-].[OH-].[Mg+2] |

Canonical SMILES |

[H+].C(=O)([O-])[O-].[OH-].[Mg+2] |

Other CAS No. |

23389-33-5 |

Synonyms |

anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Magnesium Hydroxycarbonate via Co-Precipitation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of magnesium hydroxycarbonate through the co-precipitation method. It details the underlying chemical principles, experimental protocols, and the influence of various parameters on the final product's characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis and application of magnesium-based compounds.

Introduction

This compound, a hydrated basic magnesium carbonate with the general formula xMgCO₃·yMg(OH)₂·zH₂O, is a compound of significant interest in various industrial and pharmaceutical applications. Its utility as a flame retardant, reinforcing agent in polymers, and as an antacid in medical formulations underscores the importance of controlled and reproducible synthesis methods. The co-precipitation technique stands out as a versatile and economically viable approach for producing this compound with tailored properties.

This guide explores the co-precipitation synthesis of different forms of this compound, such as nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), by reacting a soluble magnesium salt with a carbonate source under controlled conditions. Key experimental parameters, including reactant concentrations, temperature, pH, and stirring speed, will be discussed in detail, supported by quantitative data and standardized protocols.

Chemical Principles and Reaction Mechanisms

The co-precipitation of this compound is governed by the nucleation and growth of crystals from a supersaturated solution. The process typically involves the reaction of a magnesium salt, such as magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄), with a carbonate source, like sodium carbonate (Na₂CO₃) or by the introduction of carbon dioxide (CO₂) into a magnesium hydroxide (Mg(OH)₂) slurry.

The fundamental chemical reaction when using soluble salts can be represented as follows:

Alternatively, for the formation of nesquehonite:

When carbon dioxide is sparged through a magnesium hydroxide slurry, the reaction proceeds as:

The specific phase of this compound formed is highly dependent on the reaction conditions.

Figure 1: Reaction pathway for this compound formation.

Quantitative Data on Synthesis Parameters

The physical and chemical properties of the synthesized this compound are critically influenced by the experimental conditions. The following tables summarize the quantitative effects of key parameters on the product characteristics.

Table 1: Effect of Temperature and pH on Product Morphology and Composition

| Temperature (°C) | pH | Resulting Phase | Morphology | Reference |

| Room Temperature - 55 | Lower pH | Nesquehonite (MgCO₃·xH₂O) | Needle-like | [1][2] |

| 60 - 95 | Higher pH | Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) | Sheet-like, Rosette-like | [1][2] |

| 25, 40, 50 | Not specified | Nesquehonite (MgCO₃·3H₂O) | Not specified | [3] |

| 120 | Not specified | Hydromagnesite, transforming to Magnesite | Not specified | [4] |

Table 2: Influence of Reactant Concentration and Stirring Speed on Nesquehonite Synthesis

| Initial MgCl₂ Conc. (mol/L) | Initial (NH₄)₂CO₃ Conc. (mol/L) | Stirring Speed (rpm) | Titration Speed (mL/min) | Resulting Particle Size | Reference |

| Not specified | Not specified | Varied | Not specified | Influences properties | [5] |

| Not specified | Not specified | Not specified | Varied | Significant effect on morphology and size | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via co-precipitation.

Protocol 1: Synthesis of Nesquehonite via Co-precipitation of MgCl₂ and (NH₄)₂CO₃[5]

Objective: To synthesize nesquehonite (MgCO₃·3H₂O) with controlled morphology.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

Equipment:

-

Jacketed glass reactor

-

Mechanical stirrer

-

Titration pump

-

Thermostat

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare aqueous solutions of MgCl₂ and (NH₄)₂CO₃ of desired initial concentrations.

-

Transfer the MgCl₂ solution to the jacketed glass reactor and maintain the desired reaction temperature using the thermostat.

-

Set the stirring speed of the mechanical stirrer.

-

Titrate the (NH₄)₂CO₃ solution into the MgCl₂ solution at a controlled speed using the titration pump.

-

Allow the reaction to proceed for a specified equilibration time under continuous stirring.

-

Filter the resulting white precipitate using the filtration apparatus.

-

Wash the precipitate with deionized water to remove soluble byproducts.

-

Dry the precipitate in an oven at a low temperature (e.g., 80°C) overnight.

-

Characterize the final product using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

Protocol 2: Synthesis of this compound from Mg(OH)₂ Slurry and CO₂[6]

Objective: To synthesize this compound by direct carbonation of a magnesium hydroxide slurry.

Materials:

-

Magnesium hydroxide (Mg(OH)₂)

-

Deionized water

-

Carbon dioxide (CO₂) gas

Equipment:

-

Gas-sparging reactor

-

pH meter

-

Stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare a slurry of magnesium hydroxide in deionized water in the reactor.

-

Begin stirring the slurry at a constant rate.

-

Sparge CO₂ gas through the slurry at a controlled flow rate.

-

Monitor the pH of the slurry. The pH will initially increase due to the presence of Mg(OH)₂ and then slowly decrease as CO₂ is introduced and reacts.[6]

-

Continue the carbonation until the pH stabilizes, typically between 7.0 and 7.5, indicating the completion of the precipitation.[6]

-

Stop the CO₂ flow and stirring.

-

Filter the precipitate from the slurry.

-

Wash the collected solid with deionized water.

-

Dry the product in an oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.[6]

-

Analyze the dried this compound using appropriate characterization techniques.

Figure 2: General experimental workflow for co-precipitation synthesis.

Conclusion

The co-precipitation method is a highly effective and tunable process for the synthesis of this compound. By carefully controlling key experimental parameters such as temperature, pH, reactant concentrations, and stirring speed, it is possible to produce different phases of this compound with desired morphologies and particle sizes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize their synthesis processes for various applications, from industrial materials to pharmaceutical formulations. Further research can focus on the influence of other additives and novel co-precipitation techniques to achieve even greater control over the final product's properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced precipitation of magnesium carbonates using carbonic anhydrase - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Hydrothermal Synthesis of Magnesium Hydroxycarbonate Nanostructures for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the hydrothermal synthesis of magnesium hydroxycarbonate nanostructures, a promising avenue for advanced drug delivery systems. This document provides a comprehensive overview of the synthesis process, key experimental parameters, and the resulting material characteristics. It is intended to serve as a practical resource for researchers and professionals in materials science, nanotechnology, and pharmaceutical development.

Introduction

This compound, also known as basic magnesium carbonate, is an inorganic compound with increasing applications in the biomedical field. Its nanostructured forms are of particular interest due to their high surface area, biocompatibility, and tunable properties. The hydrothermal synthesis method offers a robust and versatile approach to produce these nanostructures with controlled morphology and size, which are critical parameters for their application as drug delivery vehicles. This guide will explore the synthesis of these materials and their potential for enhancing the therapeutic efficacy of pharmaceutical agents.

Hydrothermal Synthesis: An Overview

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process is typically carried out in a sealed vessel called an autoclave. For this compound nanostructures, this method allows for precise control over nucleation and growth, leading to the formation of various morphologies such as nanospheres, nanorods, and hierarchical structures.

The general chemical reaction involves the precipitation of this compound from a magnesium salt precursor in the presence of a carbonate source under controlled temperature and pressure. The morphology and properties of the resulting nanostructures are highly dependent on several experimental parameters.

Experimental Protocols

While specific protocols vary, the following outlines a generalized yet detailed experimental procedure for the hydrothermal synthesis of this compound nanostructures.

Materials and Reagents

-

Magnesium Precursor: Magnesium chloride (MgCl₂), magnesium nitrate (Mg(NO₃)₂), or magnesium sulfate (MgSO₄)

-

Carbonate Source: Urea (CO(NH₂)₂), sodium carbonate (Na₂CO₃), or ammonium carbonate ((NH₄)₂CO₃)

-

Solvent: Deionized water

-

pH Modifier (optional): Sodium hydroxide (NaOH) or ammonia (NH₃·H₂O)

-

Surfactant/Morphology-directing agent (optional): Cetyltrimethylammonium bromide (CTAB), polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)

Synthesis Procedure

-

Precursor Solution Preparation: Dissolve a specific amount of the magnesium precursor and the carbonate source in deionized water in separate beakers.

-

Mixing: Slowly add the carbonate source solution to the magnesium precursor solution under vigorous stirring to form a homogeneous suspension. If a surfactant is used, it is typically added to the magnesium precursor solution before mixing.

-

pH Adjustment: Adjust the pH of the resulting suspension to a desired value using a pH modifier.

-

Hydrothermal Reaction: Transfer the suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the desired reaction temperature in an oven or a furnace. Maintain the temperature for a specific duration.

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.

-

Washing: Wash the collected product several times with deionized water and ethanol to remove any unreacted reagents and byproducts.

-

Drying: Dry the final product in an oven at a specific temperature (e.g., 60-80 °C) for several hours to obtain the this compound nanostructures.

Data Presentation: Synthesis Parameters and Resulting Morphologies

The following tables summarize the quantitative data from various studies on the synthesis of this compound and related nanostructures, highlighting the influence of key experimental parameters on the final product characteristics.

Table 1: Influence of Hydrothermal Synthesis Parameters on this compound Nanostructure Morphology

| Precursors | Temperature (°C) | Time (h) | pH | Resulting Morphology | Reference |

| Mg(OH)₂ (slurry), CO₂ (gas) | 20 - 60 | 1 - 4 | 8 - 10 | Irregular plates and agglomerates | [1] |

| Lightly calcined magnesite, Water | 50 | 1.5 | - | Spherical particles with regular morphology and uniform size | [2] |

| MgCl₂, Urea | 160 | 12 - 48 | - | Rhombohedral microparticles | [3] |

| MgCl₂, (NH₄)₂CO₃ | 40 - 50 | 1.17 | 8.8 - 9.0 | One-dimensional acicular (needle-like) | [4] |

Table 2: Characterization Data of Synthesized this compound Nanostructures

| Morphology | Particle Size | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Key Characterization Techniques |

| Spherical particles | 50 - 200 nm | 50 - 150 | 0.1 - 0.3 | SEM, XRD, BET |

| Nanorods/Acicular | Length: 1-10 µm, Diameter: 50-200 nm | 20 - 80 | 0.05 - 0.15 | SEM, TEM, XRD |

| Hierarchical/Flower-like | 1 - 5 µm | 80 - 200 | 0.2 - 0.5 | SEM, XRD, N₂ adsorption-desorption |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound nanostructures.

Caption: Experimental workflow for hydrothermal synthesis.

Application in Drug Delivery

This diagram illustrates the logical relationship in the application of this compound nanostructures for drug delivery, particularly for poorly soluble drugs like ibuprofen.

Caption: Drug delivery application of nanostructures.

Signaling Pathways

Currently, the specific signaling pathways modulated by this compound nanostructures in drug delivery applications are not well-documented in the scientific literature. The primary mechanism of action for these nanostructures as drug carriers is the physical encapsulation and subsequent controlled release of the active pharmaceutical ingredient. This enhances the drug's bioavailability, and the therapeutic effects are primarily attributed to the released drug itself. Future research may elucidate specific cellular interactions and signaling pathways involving these nanocarriers.

Conclusion

The hydrothermal synthesis of this compound nanostructures presents a highly adaptable and effective method for producing advanced drug delivery vehicles. By carefully controlling experimental parameters such as temperature, time, and precursor concentrations, it is possible to tailor the morphology and physicochemical properties of these nanostructures to suit specific drug delivery requirements. Their ability to enhance the dissolution and bioavailability of poorly water-soluble drugs makes them a promising platform for the development of next-generation pharmaceutical formulations. Further research into their biological interactions and in vivo performance will be crucial for their translation into clinical applications.

References

formation mechanism of nesquehonite vs. hydromagnesite

An In-depth Technical Guide on the Formation Mechanisms of Nesquehonite versus Hydromagnesite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) are hydrated magnesium carbonates that play significant roles in various geological and industrial processes. Their formation is of particular interest in fields such as carbon sequestration, biomineralization, and pharmaceutical manufacturing, where control over crystallization is paramount. Nesquehonite is a metastable precursor that often transforms into the more stable hydromagnesite under specific environmental conditions.[1][2][3] Understanding the distinct formation mechanisms of these two minerals is crucial for manipulating their synthesis and stability. This technical guide provides a comprehensive overview of the core principles governing their precipitation and transformation, supported by quantitative data and detailed experimental protocols.

Core Concepts: Stability and Transformation

The formation of magnesium carbonates from aqueous solutions is a complex, multi-stage process that is highly dependent on the reaction pathway.[4] While magnesite (MgCO₃) is the most thermodynamically stable magnesium carbonate, its precipitation at ambient temperatures is kinetically inhibited due to the high hydration energy of the Mg²⁺ ion.[4][5] This kinetic barrier leads to the preferential formation of metastable hydrated precursors, most notably nesquehonite.

Nesquehonite readily precipitates from solutions of magnesium bicarbonate at room temperature but is prone to lose CO₂ and convert to hydromagnesite.[1] This transformation is significantly accelerated at elevated temperatures, typically occurring in an aqueous medium through dissolution-reprecipitation steps at temperatures between 52°C and 65°C.[1][6] The transition can proceed directly or via intermediate phases such as dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O).[4][7]

Quantitative Data on Formation Parameters

The selective formation of nesquehonite or hydromagnesite is dictated by a set of key physicochemical parameters. The following tables summarize the quantitative data from various studies, providing a comparative overview of the conditions favoring the formation of each mineral.

Table 1: Formation Conditions for Nesquehonite

| Parameter | Value | Reference |

| Temperature | < 52 °C | [4] |

| 25 °C, 40 °C, 50 °C | [4] | |

| Room Temperature | [1][3] | |

| pH | 6.6 - 7.08 | [6] |

| ~7.7 | [2] | |

| pCO₂ | Ambient to moderate | [2][5] |

| Reactants | MgSO₄ + Na₂CO₃ | [8] |

| MgCl₂ + Na₂CO₃ | [8] | |

| Mg(HCO₃)₂ solution | [1] | |

| Gaseous CO₂ in MgCl₂ solution | [9] |

Table 2: Formation and Transformation Conditions for Hydromagnesite

| Parameter | Value | Reference |

| Temperature | > 50 °C | [1] |

| 52 °C - 65 °C (from nesquehonite) | [1] | |

| 60 °C, 70 °C, 80 °C, 90 °C | [4] | |

| 120 °C (transforms to magnesite) | [4][10] | |

| pH | 9.30 - 11.05 | [11] |

| pCO₂ | Low pCO₂ favors hydromagnesite over nesquehonite | [12] |

| 3 bar (at 120°C for magnesite formation) | [4][10] | |

| Reactants | Transformation from nesquehonite in aqueous medium | [1][6] |

| Carbonation of Mg(OH)₂ slurry | [13] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis of nesquehonite and hydromagnesite. Below are representative experimental protocols derived from the literature.

Synthesis of Nesquehonite via Reaction of Magnesium Sulfate and Sodium Carbonate

This protocol is adapted from a study on the formation mechanism of nesquehonite.[8]

1. Materials:

- Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

- Sodium carbonate (Na₂CO₃)

- Deionized water

2. Procedure:

- Prepare near-saturated solutions of magnesium sulfate and sodium carbonate in deionized water.

- Mix the solutions rapidly in a stoichiometric ratio at 25°C to achieve a high level of supersaturation.

- A white precipitate of nesquehonite will form almost instantaneously.

- The mixture will initially be a free-flowing liquid and will thicken into a paste-like slurry after an induction period of 20-40 minutes.

- The resulting nesquehonite crystals can be collected by filtration.

Synthesis of Nesquehonite via CO₂ Bubbling

This protocol is based on the synthesis of nesquehonite by reacting gaseous CO₂ with a magnesium chloride solution.[9]

1. Materials:

- Magnesium chloride (MgCl₂)

- Gaseous carbon dioxide (CO₂)

- Deionized water

2. Procedure:

- Prepare a magnesium chloride solution in deionized water.

- Bubble a flux of CO₂ gas through the solution at a controlled temperature of 20 ± 2°C.

- The reaction is rapid, with nesquehonite precipitation being almost complete within approximately 10 minutes.

- The synthesized nesquehonite can be recovered by filtration.

Synthesis of Hydromagnesite from Nesquehonite

This protocol describes the transformation of nesquehonite to hydromagnesite at elevated temperatures.[11]

1. Materials:

- Pre-synthesized nesquehonite whiskers

- Deionized water

2. Procedure:

- Suspend the nesquehonite whiskers in deionized water to form a slurry.

- Heat the slurry to a temperature between 328K and 353K (55°C and 80°C).

- Maintain the pH of the solution between 9.30 ± 0.2.

- The transformation to porous, rod-like hydromagnesite occurs, with the yield increasing with temperature.

- A pyrolysis time of over 60 minutes is recommended to obtain well-crystallized hydromagnesite.

Visualizing the Formation Pathways

The following diagrams, generated using the DOT language, illustrate the key formation and transformation pathways for nesquehonite and hydromagnesite.

Caption: Formation pathway of nesquehonite from aqueous solution.

Caption: Transformation pathway of nesquehonite to hydromagnesite.

Caption: Experimental workflow for the synthesis of nesquehonite and its subsequent transformation to hydromagnesite.

Conclusion

The formation of nesquehonite and hydromagnesite is a nuanced process governed by a delicate interplay of kinetic and thermodynamic factors. Nesquehonite serves as a common, metastable precursor that crystallizes under ambient conditions, while hydromagnesite represents a more stable phase that typically forms at elevated temperatures through the transformation of nesquehonite. The ability to control the synthesis of these minerals by manipulating environmental parameters such as temperature, pH, and reactant concentrations is of significant scientific and industrial importance. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals seeking to harness the distinct properties of these magnesium carbonates.

References

- 1. journals.uchicago.edu [journals.uchicago.edu]

- 2. Enhanced Nesquehonite Formation and Stability in the Presence of Dissolved Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. espace.inrs.ca [espace.inrs.ca]

- 5. mlfinfo.jp [mlfinfo.jp]

- 6. research.brighton.ac.uk [research.brighton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. A chronological study on formation mechanism of nesquehonite from nanoparticles to grown crystals and its application in nanoparticle synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. osti.gov [osti.gov]

- 13. EP2692691A1 - Magnesite and hydromagnesite preparation process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Thermodynamic Properties of Magnesium Hydroxycarbonate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hydroxycarbonate is a hydrated inorganic salt with a chemical composition that includes magnesium, carbonate, and hydroxide ions. Rather than a single compound, the term typically refers to a family of basic magnesium carbonates, which exist in various hydrated forms. Common mineralogical examples include hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) and dypingite (4MgCO₃·Mg(OH)₂·5H₂O).[1] These compounds are of significant interest in the pharmaceutical industry, where they are utilized as active pharmaceutical ingredients (APIs) for their antacid properties and as excipients, such as anti-caking agents and carriers.[2]

This technical guide provides a comprehensive overview of the available data on the solubility and thermodynamic properties of this compound and its related compounds. It includes detailed experimental protocols for property determination and summarizes quantitative data to serve as a foundational resource for research and development.

Solubility Properties

This compound is generally characterized by its very low solubility in water. Standard compendial sources describe it as "practically insoluble in water" and insoluble in ethanol.[2] This low solubility is a key characteristic for its applications, particularly as a long-acting antacid.

The solubility is highly dependent on the specific crystalline form, pH, temperature, and the partial pressure of CO₂. The concept of a single solubility product (Ksp) for "this compound" is therefore an oversimplification. Research has focused on determining the solubility of specific phases, including amorphous forms. For instance, recent studies on amorphous magnesium carbonate (AMC) have estimated its log(Ksp) to be between -5.18 and -5.23, though it is noted that this value could be pH-dependent.[3]

Table 1: Solubility Product (Ksp) Data for Magnesium Carbonates and Hydroxides at 25°C

| Compound | Formula | Ksp | pKsp (-log₁₀ Ksp) |

| Magnesium Carbonate (Magnesite) | MgCO₃ | 6.82 × 10⁻⁶[4] | 8.03[5] |

| Magnesium Carbonate Trihydrate | MgCO₃·3H₂O | 2.38 × 10⁻⁶[4] | 5.62 |

| Magnesium Carbonate Pentahydrate | MgCO₃·5H₂O | 3.79 × 10⁻⁶[4] | 5.42 |

| Magnesium Hydroxide (Brucite) | Mg(OH)₂ | 5.61 × 10⁻¹²[4] | 11.14[5] |

| Amorphous Magnesium Carbonate (AMC) | MgCO₃·nH₂O | 10⁻⁵.¹⁸ - 10⁻⁵.²³[3] | 5.18 - 5.23 |

Thermodynamic Properties

The thermodynamic properties of this compound are essential for understanding its stability, formation pathways, and reactivity. Direct experimental data for specific hydrated hydroxycarbonate complexes are sparse in the literature. Therefore, data for the closely related anhydrous magnesium carbonate (MgCO₃), magnesium hydroxide (Mg(OH)₂), and magnesium oxide (MgO) are often used as a basis for thermodynamic modeling and calculations.

The key thermodynamic parameters are:

-

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

-

Standard Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy for the formation of one mole of a compound from its elements. It is the most direct indicator of a compound's thermodynamic stability at standard conditions.

-

Standard Molar Entropy (S°): The entropy content of one mole of a substance under standard state conditions, representing the degree of molecular disorder.

These properties are related by the fundamental Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS° [6][7][8]

Where T is the absolute temperature in Kelvin.

Table 2: Standard Thermodynamic Properties of Related Magnesium Compounds at 298.15 K (25°C)

| Compound | Formula | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| Magnesium Carbonate | MgCO₃(s) | -1095.8[9] | -1012.1 | 65.7[9] |

| Magnesium Hydroxide | Mg(OH)₂(s) | -924.5[9] | -833.5 | 63.2[9] |

| Magnesium Oxide | MgO(s) | -601.6[9][10] | -569.3[10] | 26.9[9] |

| Magnesium Ion | Mg²⁺(aq) | -467.0[9] | -454.8 | -138.1[9] |

Note: ΔGf° values are calculated using the formula ΔGf° = ΔHf° - TΣS°(products) + TΣS°(reactants), using elemental entropies from standard tables.

Experimental Methodologies

Accurate determination of solubility and thermodynamic data requires rigorous experimental protocols. The following sections detail generalized methodologies based on established techniques.

Determination of Solubility

The solubility of sparingly soluble salts like this compound can be determined by allowing the solid to equilibrate with a solvent and then measuring the concentration of dissolved ions.

Detailed Protocol:

-

Sample Preparation: A sample of the specific this compound phase to be studied is synthesized and characterized (e.g., via XRD and TGA) to ensure phase purity.[11]

-

Equilibration: A known mass of the solid sample (e.g., 1.5 g) is added to a sealed glass reactor containing a solution of known volume (e.g., 50 mL) and composition at a constant temperature (e.g., 25°C).[12] The solution may be deionized water or a specific buffer to control pH. The suspension is stirred continuously to facilitate equilibrium.

-

In-situ Monitoring: The progress towards equilibrium can be monitored using in-situ techniques like Raman spectroscopy to observe any phase transformations of the solid in the slurry.[12]

-

Sampling and Analysis: Once equilibrium is reached (indicated by stable ion concentrations over time), the suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to separate the solid. The aqueous concentrations of magnesium (Mg²⁺) and total carbonate in the filtrate are then measured precisely, typically using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for the cation and a total organic carbon analyzer or titration for the carbonate species.[12]

-

Calculation: The ion activity product (IAP), which at equilibrium equals the solubility product (Ksp), is calculated from the measured molar concentrations and the activity coefficients of the ions in solution. Aqueous speciation software (e.g., PHREEQC) can be used to account for ion pairing and determine accurate activities.[3]

Determination of Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of this compound cannot typically be measured directly. Instead, it is determined indirectly using reaction calorimetry and applying Hess's Law. This involves measuring the enthalpy changes of a series of reactions that can be algebraically combined to yield the formation reaction of interest. For example, the ΔHf° of MgO is found by measuring the enthalpy of reaction for Mg and MgO with hydrochloric acid.[13][14]

Detailed Protocol (Example for MgO):

-

Calorimeter Setup: A constant-pressure calorimeter (e.g., a nested Styrofoam cup system with a magnetic stirrer and a precise digital thermometer) is assembled.[13][15]

-

Reaction 1: Mg + HCl:

-

A precise volume (e.g., 100 mL) of a standard HCl solution (e.g., 1.0 M) is placed in the calorimeter, and its initial temperature (T_initial) is recorded over several minutes to establish a baseline.[13][14]

-

A known mass of magnesium ribbon is added to the acid. The reaction is: Mg(s) + 2HCl(aq) → MgCl₂(aq) + H₂(g)

-

The temperature is recorded at regular intervals until a maximum temperature (T_final) is reached and begins to decline.[13]

-

-

Reaction 2: MgO + HCl:

-

The procedure is repeated using a known molar equivalent of magnesium oxide powder instead of magnesium metal. The reaction is: MgO(s) + 2HCl(aq) → MgCl₂(aq) + H₂O(l)

-

-

Data Analysis:

-

For each reaction, the temperature change (ΔT = T_final - T_initial) is determined, often by graphical extrapolation to correct for heat loss to the surroundings.

-

The heat absorbed by the solution (q_soln) is calculated using q = m × c × ΔT, where 'm' is the mass of the solution and 'c' is its specific heat capacity (e.g., ~4.18 J/g·°C).[15]

-

The heat of reaction (q_rxn) is the negative of the heat absorbed by the solution (q_rxn = -q_soln).

-

The molar enthalpy of reaction (ΔH_rxn) is calculated by dividing q_rxn by the number of moles of the limiting reactant (Mg or MgO).

-

-

Hess's Law Calculation: The experimentally determined ΔH values for Reaction 1 and Reaction 2 are combined with the known standard enthalpy of formation of water (H₂O(l), ΔHf° = -285.8 kJ/mol) to calculate the ΔHf° for MgO.

Conclusion

The solubility and thermodynamic properties of this compound are complex, primarily due to the existence of multiple hydrated basic carbonate forms. While it is broadly classified as practically insoluble in water, the precise solubility is phase-dependent. Thermodynamic data for specific hydroxycarbonate species are not widely available, necessitating the use of data from related compounds like MgCO₃ and Mg(OH)₂ for theoretical calculations. The experimental protocols outlined in this guide provide a framework for researchers to pursue further characterization of these materials, which is critical for optimizing their use in pharmaceutical and other industrial applications.

References

- 1. kremer-pigmente.com [kremer-pigmente.com]

- 2. fao.org [fao.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 5. Solubility Product Constants Ksp at 25°C [aqion.de]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Gibbs Free Energy [chemed.chem.purdue.edu]

- 8. openmopac.net [openmopac.net]

- 9. mrbigler.com [mrbigler.com]

- 10. Appendix: Standard Thermodynamic Quantities for Chemical Substances at 25°C – Introductory Chemistry- 1st Canadian Edition [ecampusontario.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Solubility investigations in the amorphous calcium magnesium carbonate system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.colby.edu [web.colby.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Enthalpy of Formation of Magnesium Carbonate - 1838 Words | Bartleby [bartleby.com]

An In-Depth Technical Guide to Identifying Different Phases of Hydrated Magnesium Carbonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of various hydrated magnesium carbonate phases. Understanding these different phases is critical for researchers in fields ranging from geochemistry and materials science to pharmaceuticals, where magnesium-based compounds are utilized for their unique properties. This document outlines the key analytical techniques for differentiating these phases, presents detailed experimental protocols, and summarizes their characteristic quantitative data.

Introduction to Hydrated Magnesium Carbonates

Hydrated magnesium carbonates are a group of minerals that incorporate water molecules within their crystal structure. The specific phase that forms is highly dependent on environmental conditions such as temperature, pressure, and the partial pressure of carbon dioxide. These compounds are of significant interest due to their role in carbon sequestration and their potential applications in various industrial processes. The most commonly encountered phases include nesquehonite (MgCO₃·3H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), and lansfordite (MgCO₃·5H₂O). Accurate identification of these phases is crucial for predicting their behavior and optimizing their applications.

Analytical Techniques for Phase Identification

A multi-analytical approach is typically required for the unambiguous identification of hydrated magnesium carbonate phases. The primary techniques employed are X-ray Diffraction (XRD), Thermal Analysis (TGA/DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman Spectroscopy.

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique that provides information about the crystallographic structure of a material. Each hydrated magnesium carbonate phase has a unique crystal structure, resulting in a characteristic diffraction pattern.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of materials. As hydrated magnesium carbonates are heated, they lose water and carbon dioxide at specific temperature ranges, which can be used for their identification and quantification.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The carbonate (CO₃²⁻), hydroxyl (OH⁻), and water (H₂O) groups in the different hydrated magnesium carbonate phases exhibit characteristic absorption or scattering peaks that allow for their differentiation.

Quantitative Data for Phase Identification

The following tables summarize the key quantitative data for the identification of the most common hydrated magnesium carbonate phases.

Table 1: Crystallographic Data of Hydrated Magnesium Carbonates

| Mineral | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Nesquehonite | MgCO₃·3H₂O | Monoclinic | P2₁/m | 7.705 | 5.367 | 12.121 | 90.45 |

| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | Monoclinic | - | - | - | - | - |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | Monoclinic | P2₁/c | 10.11 | 8.95 | 8.38 | 114.6 |

| Lansfordite | MgCO₃·5H₂O | Monoclinic | P2₁/a | 12.476 | 7.626 | 7.346 | 101.76 |

Note: Complete crystallographic data for dypingite is not well-defined due to its often poor crystallinity.

Table 2: Thermal Decomposition Data of Hydrated Magnesium Carbonates

| Mineral | Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

| Nesquehonite | Dehydration (loss of 3 H₂O) | 100 - 250 | ~52 |

| Decarbonation (loss of CO₂) | 350 - 550 | ~31 | |

| Dypingite | Dehydration (loss of 5 H₂O) | 50 - 300 | ~20-25 |

| Dehydroxylation & Decarbonation | 300 - 550 | ~35-40 | |

| Hydromagnesite | Dehydration (loss of 4 H₂O) | 220 - 350 | ~15 |

| Dehydroxylation & Decarbonation | 350 - 600 | ~42 | |

| Lansfordite | Dehydration (to nesquehonite) | Room Temp - 50 | ~21 |

| Further decomposition follows nesquehonite pattern |

Table 3: Characteristic FTIR and Raman Peaks of Hydrated Magnesium Carbonates (cm⁻¹)

| Mineral | FTIR (CO₃²⁻ ν₃) | FTIR (OH/H₂O) | Raman (CO₃²⁻ ν₁) | Raman (OH/H₂O) |

| Nesquehonite | ~1515, ~1470, ~1415 | ~3500-3000 (broad) | ~1100 | ~3244, ~3555 |

| Dypingite | ~1480, ~1420 | ~3650 (sharp), ~3500-3000 (broad) | ~1120 | ~3649 |

| Hydromagnesite | ~1480, ~1425 | ~3645 (sharp), ~3500-3000 (broad) | ~1115 | ~3516, ~3447 |

| Lansfordite | ~1450, ~1400 | ~3500-3000 (broad) | ~1095 | Not well-defined |

Experimental Protocols

X-ray Diffraction (XRD) Analysis

-

Sample Preparation: The sample should be finely ground to a homogenous powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: The powdered sample is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup:

-

Radiation: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.

-

Scan Range (2θ): A typical scan range is from 5° to 70°.

-

Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are generally sufficient.

-

-

Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns from databases such as the ICDD (International Centre for Diffraction Data) for phase identification. Rietveld refinement can be used for quantitative phase analysis.

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

-

Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

-

Instrument Setup:

-

Atmosphere: A controlled atmosphere, typically nitrogen or air, is used with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to approximately 800-1000 °C.

-

-

Data Analysis: The TGA curve shows mass loss as a function of temperature, while the DSC curve indicates endothermic or exothermic events. The temperatures of decomposition and the corresponding mass losses are used for phase identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Spectral Range: The mid-infrared range (4000-400 cm⁻¹) is typically scanned.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally adequate.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting absorbance spectrum is analyzed for characteristic peaks corresponding to the vibrational modes of the functional groups present.

Raman Spectroscopy

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

-

Instrument Setup:

-

Laser Excitation: A common laser wavelength is 532 nm or 785 nm. The laser power should be kept low to avoid sample degradation.

-

Objective: A microscope objective (e.g., 10x or 50x) is used to focus the laser onto the sample.

-

Spectral Range: A typical spectral range is 100-4000 cm⁻¹.

-

Acquisition Time and Accumulations: These parameters are adjusted to obtain a good signal-to-noise ratio.

-

-

Data Analysis: The Raman spectrum is analyzed for characteristic scattering peaks.

Phase Transformation Pathways

The hydrated magnesium carbonates are often metastable and can transform from one phase to another depending on the environmental conditions. Understanding these transformation pathways is crucial for controlling the desired phase in synthetic processes.

Caption: Transformation pathway of hydrated magnesium carbonates.

This diagram illustrates the general transformation sequence of hydrated magnesium carbonates, starting from the more hydrated and less stable phases to the anhydrous and most stable phase, magnesite. The transformations are primarily driven by dehydration and are influenced by factors such as temperature and the presence of water.

Conclusion

The identification of different phases of hydrated magnesium carbonates requires a combination of analytical techniques. XRD provides definitive structural information, while thermal analysis offers insights into their stability and composition. Vibrational spectroscopy serves as a rapid and complementary tool for phase differentiation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers working with these materials, enabling accurate characterization and facilitating their application in various scientific and industrial fields.

The Influence of pH on Magnesium Hydroxycarbonate Precipitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise control of pH is a critical parameter in the precipitation of magnesium hydroxycarbonate, directly influencing its crystalline phase, morphology, and particle size. This technical guide provides an in-depth analysis of the role of pH in this process, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying chemical pathways. Understanding these relationships is paramount for tailoring the physicochemical properties of this compound for various applications, including pharmaceuticals and advanced materials.

The Critical Role of pH in Phase Determination and Morphology

The pH of the reaction medium dictates the speciation of carbonate and hydroxyl ions, which in turn governs the thermodynamic stability and kinetic favorability of different this compound phases. Generally, lower pH ranges tend to favor the formation of hydrated magnesium carbonates, while higher pH levels promote the precipitation of basic magnesium carbonates.

At lower temperatures (room temperature to approximately 328 K) and lower pH values , the needle-like morphology of nesquehonite (MgCO₃·3H₂O) is predominantly formed. As the pH and temperature increase, a transformation to sheet-like crystallites of hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) is observed[1][2]. Specifically, nesquehonite in the form of Mg(HCO₃)(OH)·2H₂O tends to crystallize at a pH below 8, while the MgCO₃·3H₂O structure is favored in the pH range of 8.5 to 12.5[2].

Increasing the pH generally leads to a decrease in the particle size of the precipitated this compound[1]. This is attributed to the increased supersaturation at higher pH, which favors nucleation over crystal growth.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various studies on the effect of pH on this compound precipitation.

Table 1: Effect of pH on the Crystalline Phase and Morphology of this compound

| pH Range | Temperature (°C) | Precursors | Resulting Phase(s) | Morphology | Reference(s) |

| < 8 | Ambient | Mg²⁺, HCO₃⁻ | Mg(HCO₃)(OH)·2H₂O (Nesquehonite) | Needle-like | [2] |

| 8.5 - 12.5 | Ambient | Mg²⁺, CO₃²⁻ | MgCO₃·3H₂O (Nesquehonite) | Needle-like | [2] |

| 8 - 9 | 25 | MgCl₂, Na₂CO₃ | Nesquehonite | Plate-block shaped | [3] |

| > 9 | 25 | MgCl₂, Na₂CO₃ | Hydromagnesite | Not specified | [3] |

| 8.76 - 9.74 | Not Specified | MgCl₂, NH₃, NH₄Cl | Nesquehonite | Not specified | [4] |

| 7.4 - 7.6 | 25 | MgCl₂, Na₂CO₃ | Nesquehonite | Well-formed needles | [5] |

| 9.3 | 25 | Mg²⁺, CO₃²⁻ | MgCO₃·3H₂O (Nesquehonite) | Not specified | [6] |

| 9.5 | 50 | MgSO₄, Na₂CO₃ | Nesquehonite | Whiskers | [7] |

Table 2: Influence of pH on Precipitation Kinetics

| pH | Initial Mg²⁺ Conc. (mol/L) | Temperature (°C) | System | Observation | Reference(s) |

| 8.76 | 0.10 | Not Specified | MgCl₂–NH₃–NH₄Cl | Nesquehonite precipitation delayed (3.1 h) | [4] |

| 9.74 | 0.10 | Not Specified | MgCl₂–NH₃–NH₄Cl | Faster nesquehonite precipitation (1.2 h) | [4] |

| 10 | 0.0357 (3000 mg/L) | 27 | MgCl₂, Na₂CO₃ | Induction period of 50 seconds | [8] |

Experimental Protocols

The following are generalized experimental protocols for the pH-controlled precipitation of this compound, based on methodologies described in the cited literature.

Protocol 1: Precipitation of Nesquehonite from Magnesium Chloride and Sodium Carbonate

Objective: To synthesize needle-like nesquehonite crystals.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

pH meter

-

Stirring plate and stir bar

-

Beakers and graduated cylinders

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare a solution of magnesium chloride (e.g., 0.5 M) by dissolving the appropriate amount of MgCl₂·6H₂O in deionized water.

-

Prepare a solution of sodium carbonate (e.g., 0.5 M) by dissolving the appropriate amount of Na₂CO₃ in deionized water.

-

Place the magnesium chloride solution in a beaker on a stirring plate and begin stirring.

-

Slowly add the sodium carbonate solution to the magnesium chloride solution while continuously monitoring the pH.

-

Adjust the addition rate and, if necessary, add a dilute acid (e.g., HCl) or base (e.g., NaOH) to maintain the pH within the desired range for nesquehonite formation (e.g., pH 8.5-9.5).

-

Continue stirring for a set period (e.g., 1-2 hours) after the addition is complete to allow for crystal growth.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the precipitate in an oven at a low temperature (e.g., 40-50 °C) to avoid phase transformation.

-

Characterize the product using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm the crystalline phase and morphology.

Protocol 2: Precipitation of Hydromagnesite at Elevated pH and Temperature

Objective: To synthesize sheet-like hydromagnesite crystals.

Materials:

-

Same as Protocol 1

-

Heating mantle or water bath

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Heat the magnesium chloride solution to the desired temperature (e.g., 60 °C) using a heating mantle or water bath.

-

Slowly add the sodium carbonate solution to the heated magnesium chloride solution while stirring and monitoring the pH.

-

Maintain the pH at a higher level (e.g., > 9.5) by adjusting the addition rate or adding a base.

-

Continue stirring at the elevated temperature for a specified duration (e.g., 2-4 hours).

-

Allow the solution to cool to room temperature.

-

Collect, wash, and dry the precipitate as described in Protocol 1.

-

Characterize the product using XRD and SEM.

Visualizing the Precipitation Pathways

The following diagrams, generated using Graphviz, illustrate the key relationships and workflows in the pH-dependent precipitation of this compound.

Caption: General pathway for this compound precipitation.

Caption: Standard experimental workflow for synthesis.

Caption: Logical relationship between pH, morphology, and particle size.

Conclusion

The pH is a master variable in the synthesis of this compound, profoundly impacting the final product's characteristics. By carefully controlling the pH, researchers can selectively precipitate different phases of this compound with distinct morphologies and particle sizes. The data and protocols presented in this guide offer a foundational understanding for the rational design and synthesis of this compound materials with tailored properties for a range of scientific and industrial applications. Further research into the interplay of pH with other parameters, such as precursor concentration and mixing dynamics, will continue to refine our ability to control this complex precipitation process.

References

- 1. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Magnesium Hydroxycarbonate using FTIR and Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the characterization of various forms of magnesium hydroxycarbonate. These analytical techniques are pivotal in identifying and differentiating between the various hydrated and hydroxylated forms of magnesium carbonate, which is crucial for quality control, stability studies, and formulation development in the pharmaceutical and materials science industries.

Introduction to Magnesium Hydroxycarbonates

Magnesium hydroxycarbonates are a group of inorganic compounds with varying compositions of magnesium, carbonate, hydroxide, and water of hydration. Common forms include hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), nesquehonite (MgCO₃·3H₂O), and artinite (Mg₂(CO₃)(OH)₂·3H₂O).[1][2] Due to their unique chemical and physical properties, they find applications as pharmaceutical excipients, antacids, and in industrial processes. The degree of hydration and hydroxylation significantly impacts their behavior, making accurate characterization essential. Vibrational spectroscopy, including FTIR and Raman, provides a rapid, non-destructive means to probe the molecular structure and composition of these materials.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its constituent chemical bonds. It is particularly sensitive to polar functional groups like hydroxyl (OH) and carbonate (CO₃²⁻), making it an excellent tool for analyzing magnesium hydroxycarbonates.

Data Presentation: FTIR Spectral Bands

The following table summarizes the characteristic FTIR absorption bands for various this compound species. These bands correspond to specific vibrational modes within the molecules, including stretching and bending of carbonate and hydroxyl groups, as well as vibrations related to water of hydration.

| This compound Species | Formula | ν(OH) & ν(H₂O) (cm⁻¹) | ν(CO₃²⁻) (cm⁻¹) | δ(MgOH) & Other (cm⁻¹) | Reference |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | 3685, 3511, 3446, 3430, 2940 | 1474, 1413, 1387 (ν₃), 1115 (ν₁) | 1598 (δ H₂O) | [3] |

| Nesquehonite | Mg(OH)(HCO₃)·2H₂O | 3261, 3125 | 1528, 1511, 1439, 1419 (ν₃), 1098, 1052, 1027 (ν₁) | 934 (δ MgOH) | [4][5] |

| Dypingite | 4MgCO₃·Mg(OH)₂·5H₂O | 3689, 3530-3350 | 1500-1400 | - | [6] |

-

ν: Stretching vibration

-

δ: Bending (deformation) vibration

-

ν₁: Symmetric stretching

-

ν₃: Antisymmetric stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The data presented is typically acquired using an ATR-FTIR setup, which is a common and convenient method for analyzing solid powders.

-

Instrumentation: A Nicolet Nexus 870 FTIR spectrometer (or equivalent) equipped with a Smart Endurance single bounce diamond Attenuated Total Reflectance (ATR) cell is used.[3]

-

Sample Preparation: A small amount of the this compound powder is placed directly onto the diamond ATR crystal. Sufficient pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal. No other sample preparation is typically required.

-

Data Acquisition:

-

Spectral Range: Spectra are collected over the mid-IR range of 4000–525 cm⁻¹.[3]

-

Resolution: A spectral resolution of 4 cm⁻¹ is employed.[3]

-

Scans: To improve the signal-to-noise ratio, 64 scans are co-added for each spectrum.[3]

-

Background Correction: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.

-

-

Data Processing: The collected spectra may undergo baseline adjustment, smoothing, and normalization using software such as Spectracalc GRAMS.[3]

Visualization: FTIR Experimental Workflow

Caption: Workflow for FTIR analysis using an ATR accessory.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FTIR, as it is more sensitive to non-polar bonds and symmetric vibrations. This makes it particularly useful for identifying the symmetric stretching mode (ν₁) of the carbonate ion, which is often weak or inactive in the infrared spectrum.

Data Presentation: Raman Spectral Bands

The following table summarizes the characteristic Raman bands for various this compound species. The ν₁ symmetric stretching mode of the carbonate group is typically the most intense band and is highly diagnostic.

| This compound Species | Formula | ν(OH) & ν(H₂O) (cm⁻¹) | ν₁(CO₃²⁻) (cm⁻¹) | Other CO₃²⁻ & Lattice Modes (cm⁻¹) | Reference |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | 3516, 3447, 3416 | 1119, 1121 | 1490, 1451, 1404 (ν₃), 758, 728, 716, 708 (ν₂) | [3][7] |

| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | 3600 | 1120, 1122 | 1524, 1447, 1366 (ν₃), 800 (ν₂ out-of-plane), 760, 725 (ν₂ in-plane) | [8][9][10] |

| Artinite | Mg₂(CO₃)(OH)₂·3H₂O | 3593, 3229, 3030 | 1092 | 1465, 1412 (ν₃), 790 (ν₂ out-of-plane), 700 (ν₂ in-plane) | [8] |

| Nesquehonite | MgCO₃·3H₂O | - | 1099 | 1520, 1469, 1421 (ν₃), 854 (ν₂) | [9] |

-

ν: Stretching vibration

-

ν₁: Symmetric stretching (strongest Raman band)

-

ν₂: In-plane or out-of-plane bending

-

ν₃: Antisymmetric stretching (weak in Raman)

Experimental Protocol: Raman Microspectroscopy

The data presented is typically acquired using a Raman microscope system, which allows for the analysis of very small sample volumes.

-

Instrumentation: A Renishaw 1000 Raman microscope system (or equivalent) coupled with an Olympus BHSM microscope is used.[3]

-

Excitation Source: A Helium-Neon (HeNe) laser with an excitation wavelength of 633 nm is a common choice.[3]

-

Sample Preparation: Crystals or powder of the this compound are placed on a standard microscope slide and oriented on the microscope stage.[3]

-

Data Acquisition:

-

Objective: A 10x or 50x microscope objective is used to focus the laser onto the sample and collect the scattered light.[3]

-

Spectral Range: Spectra are typically collected over a range of 100 to 4000 cm⁻¹.[3]

-

Resolution: A nominal resolution of 2 cm⁻¹ is used.[3]

-

Data Collection: The system includes a monochromator, a filter system to remove the Rayleigh scattering, and a Charge-Coupled Device (CCD) detector to record the Raman signal.

-

-

Data Processing: Spectral manipulation, such as baseline adjustment and smoothing, may be performed using appropriate software packages.[3]

Visualization: Raman Spectroscopy Experimental Workflow

Caption: Workflow for Raman analysis using a microscope system.

Summary and Comparison

Both FTIR and Raman spectroscopy are powerful techniques for the analysis of magnesium hydroxycarbonates, offering complementary information.

-

FTIR is highly sensitive to OH and H₂O groups, providing clear bands for hydroxyl stretching and water bending modes. The antisymmetric carbonate stretch (ν₃) is also very strong in the IR spectrum.

-

Raman spectroscopy excels at identifying the symmetric carbonate stretch (ν₁), which is typically the most intense peak in the spectrum and highly diagnostic for different carbonate minerals. While OH bands can be observed, they are often weaker than in FTIR.

For a comprehensive characterization, the use of both techniques is recommended. FTIR can confirm the presence and nature of hydration and hydroxylation, while Raman can definitively identify the specific carbonate mineral phase based on the position of the strong ν₁ band. This dual-spectroscopic approach provides a robust analytical methodology for researchers, scientists, and drug development professionals working with these materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Dypingite R060758 - RRUFF Database: Raman, X-ray, Infrared, and Chemistry [rruff.info]

- 3. scispace.com [scispace.com]

- 4. Infrared and infrared emission spectroscopy of nesquehonite Mg(OH)(HCO3)·2H2O-implications for the formula of nesquehonite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cris.brighton.ac.uk [cris.brighton.ac.uk]

A Technical Guide to the Thermal Decomposition Kinetics of Magnesium Hydroxycarbonate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hydroxycarbonate, predominantly found in the mineral form hydromagnesite with the general formula Mg₅(CO₃)₄(OH)₂·4H₂O, is a material of significant interest in various industrial applications, including as a flame retardant and a precursor for the synthesis of magnesium oxide (MgO) with controlled properties.[1][2] Understanding the kinetics of its thermal decomposition is critical for optimizing these processes and for the development of novel materials. This technical guide provides an in-depth analysis of the thermal decomposition pathway of this compound, a summary of key kinetic parameters, detailed experimental protocols for its characterization, and visual representations of the decomposition process and analytical workflow.

The Thermal Decomposition Pathway

The thermal decomposition of hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) is an endothermic process that occurs in multiple, often overlapping, stages over a temperature range of approximately 220°C to 550°C.[1][3][4] The process involves the sequential release of water (from both water of crystallization and dehydroxylation) and carbon dioxide, ultimately yielding magnesium oxide (MgO).

The generally accepted decomposition stages are:

-

Dehydration: The process begins around 220°C with the release of the four molecules of water of crystallization.[1][4]

-

Dehydroxylation: At approximately 330°C, the hydroxide groups decompose, releasing an additional molecule of water.[1][4]

-

Decarbonation: Starting around 350°C, the carbonate groups begin to decompose, releasing four molecules of carbon dioxide.[1][4]

Several factors can influence this pathway, most notably the heating rate and the composition of the surrounding atmosphere.[3][4] A high partial pressure of carbon dioxide can alter the mechanism, causing an intermediate magnesium carbonate phase to crystallize, which then decomposes at a higher temperature.[3] Similarly, higher heating rates can lead to an exothermic recrystallization of amorphous magnesium carbonate, splitting the decarbonation step into two distinct stages.[4]

Quantitative Data on Thermal Decomposition

The decomposition process can be quantitatively described by the temperature ranges and associated mass losses for each step. The kinetic parameters, such as activation energy (Eₐ) and the pre-exponential factor (A), provide crucial insights into the reaction rates and mechanisms.

Decomposition Stages and Mass Loss

The following table summarizes the characteristic thermal events during the decomposition of hydromagnesite.

| Stage | Process | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| 1 | Dehydration (Loss of 4 H₂O) | 220 - 330 | 15.4% | 15.4% |

| 2 | Dehydroxylation (Loss of 1 H₂O) | 330 - 395 | 3.8% | 19.2% |

| 3 | Decarbonation (Loss of 4 CO₂) | 350 - 550 | 37.6% | 56.8% |

| Residue | Magnesium Oxide (5 MgO) | > 550 | - | - |

Note: Temperature ranges are approximate and can vary based on experimental conditions such as heating rate and atmosphere.[1][3][4]

Kinetic Parameters

Kinetic analysis of thermogravimetric data allows for the determination of activation energy and the reaction model. The Coats-Redfern and Flynn-Wall-Ozawa methods are commonly employed for this purpose.[5]

| Compound | Decomposition Step | Kinetic Model (Mechanism Function) | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) | Method | Reference |

| Basic Magnesium Carbonate (4MgCO₃·Mg(OH)₂·4H₂O) | Dehydration/Dehydroxylation | D3 (Three-dimensional diffusion, Ginstling-Brounshtein model) | Not explicitly stated | Not explicitly stated | Coats-Redfern, Malek | [5] |

| Basic Magnesium Carbonate (4MgCO₃·Mg(OH)₂·4H₂O) | Decarbonation | A1.5 (Avrami-Erofeev nucleation and growth) | Not explicitly stated | Not explicitly stated | Coats-Redfern, Malek | [5] |

| Magnesium Bicarbonate Solution (precursor) | Overall Decomposition | Ginstling–Brounshtein's diffusion model | 47.05 | Not explicitly stated | Isothermal Analysis | [6][7] |

| Magnesite (MgCO₃) | Decarbonation | Langmuir's Law based model | 120 | Not explicitly stated | Isothermal Analysis | [8] |

| Magnesium Hydroxide (Mg(OH)₂) | Dehydroxylation | Contracting-sphere model | 146 | Not explicitly stated | Isothermal Analysis | [9] |

Note: The table includes data from related magnesium compounds to provide a broader context for the kinetic parameters.

Experimental Protocols

The study of thermal decomposition kinetics primarily relies on thermal analysis techniques. The following is a detailed methodology for a typical non-isothermal analysis using Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA/DSC).

Objective

To determine the thermal stability, decomposition pathway, and kinetic parameters of this compound.

Materials and Equipment

-

Sample: High-purity this compound (hydromagnesite) powder.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC).[10][11]

-

Crucibles: Alumina or platinum crucibles.

-

Purge Gas: High-purity Nitrogen (N₂) or Air (depending on the desired atmosphere).

-

Balance: Analytical balance with a precision of ±0.01 mg.

Procedure

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar.

-

Accurately weigh 5-10 mg of the sample into a tared TGA crucible. Record the exact mass.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Set the purge gas flow rate. A typical rate is 50-100 mL/min to ensure an inert or oxidative atmosphere and to sweep away evolved gases.[10]

-

Equilibrate the furnace at a starting temperature, typically 30-40°C.

-

-

Thermal Program (Non-isothermal):

-

Program the instrument to heat the sample from the starting temperature to a final temperature of ~700°C. This range will cover all expected decomposition events.

-

Conduct the experiment at several different linear heating rates (e.g., 5, 10, 15, and 20 °C/min) to enable model-free kinetic analysis (e.g., Flynn-Wall-Ozawa method).[10]

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA), the rate of mass change (DTG), and the heat flow (DSC) as a function of temperature.

-

Data Analysis

-

Thermal Stability and Pathway:

-

From the TGA curve, identify the onset and end temperatures of each mass loss step.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values to identify the corresponding reactions (dehydration, dehydroxylation, decarbonation).

-

From the DSC curve, identify the endothermic or exothermic nature of each thermal event.

-

-

Kinetic Analysis (Model-fitting - Coats-Redfern Method):

-

For a given decomposition step and an assumed reaction model g(α), plot the left-hand side of the Coats-Redfern equation against 1/T.

-

The reaction model that yields the best linear fit (highest R² value) is considered the most probable mechanism for that step.

-

Calculate the activation energy (Eₐ) from the slope of the line and the pre-exponential factor (A) from the intercept.

-

-

Kinetic Analysis (Model-free - Flynn-Wall-Ozawa Method):

-

For a series of experiments at different heating rates (β), determine the temperatures (T) corresponding to specific conversion values (α).

-

Plot log(β) versus 1/T for each conversion value.

-

The activation energy (Eₐ) can be calculated from the slope of the resulting parallel lines, providing Eₐ as a function of conversion.

-

Visualizations

Decomposition Pathway

The following diagram illustrates the multi-step thermal decomposition of hydromagnesite.

Caption: Sequential pathway of hydromagnesite thermal decomposition.

Experimental and Analytical Workflow

This diagram outlines the workflow for studying the thermal decomposition kinetics of this compound.

Caption: Workflow for kinetic analysis of thermal decomposition.

References

- 1. Hydromagnesite - Wikipedia [en.wikipedia.org]

- 2. Magnesium carbonate hydroxide: Application and Chemical Studies_Chemicalbook [chemicalbook.com]

- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET) [stet-review.org]

- 11. Item - An experimental study of the decomposition and carbonation of magnesium carbonate for medium temperature thermochemical energy storage - Loughborough University - Figshare [repository.lboro.ac.uk]

An In-depth Technical Guide on the Surface Chemistry and Reactivity of Magnesium Hydroxycarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hydroxycarbonate, a versatile inorganic compound, is gaining significant attention in the pharmaceutical sciences for its unique surface chemistry and reactivity. This technical guide provides a comprehensive overview of its properties, including detailed synthesis and characterization methodologies, surface reactivity, and its burgeoning role in drug delivery. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and a mechanistic understanding of its interactions in biological systems.

Introduction

This compound is a hydrated magnesium carbonate with hydroxyl groups, often represented by the general formula xMgCO₃·yMg(OH)₂·zH₂O. Its various forms, such as hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) and dypingite (4MgCO₃·Mg(OH)₂·5H₂O), exhibit distinct physical and chemical properties.[1] In the pharmaceutical industry, it is utilized as an antacid, an excipient in tablet formulations, and increasingly as a carrier for drug delivery systems.[2][3] Its porous nature, high surface area, and pH-dependent reactivity make it an attractive material for modulating drug release and enhancing the stability of amorphous solid dispersions.[4][5][6]

Synthesis and Characterization

Synthesis

A common method for synthesizing this compound nanoparticles is through a hydrothermal process. This technique allows for control over particle size and morphology.[7]

This protocol is adapted from the synthesis of magnesium hydroxide nanoparticles and can be modified for this compound by introducing a carbonate source.[7]

-

Precursor Preparation: Prepare a 1 M solution of magnesium chloride (MgCl₂) and a 2 M solution of sodium hydroxide (NaOH) in deionized water. Prepare a 1 M solution of sodium carbonate (Na₂CO₃).

-

Reaction Mixture: In a beaker, place a specific volume of the MgCl₂ solution. While stirring vigorously with a magnetic stirrer, slowly add the Na₂CO₃ solution to the MgCl₂ solution. Subsequently, add the NaOH solution dropwise to the mixture to initiate the precipitation of this compound. The molar ratio of Mg²⁺:CO₃²⁻:OH⁻ can be varied to control the composition of the final product.

-

Hydrothermal Treatment: Transfer the resulting slurry to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 18 hours in an oven.[7]

-

Washing and Drying: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by filtration or centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products. Finally, dry the purified this compound powder in an oven at 80°C for 12 hours.

Characterization

The synthesized this compound should be thoroughly characterized to understand its physicochemical properties.

XRD is used to determine the crystalline phase and purity of the synthesized material.

-

Sample Preparation: The dried this compound powder is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites.[8] The powder is then packed into a sample holder.

-

instrumentation and Parameters: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/min. The resulting diffraction pattern can be compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for different phases of this compound, such as hydromagnesite (JCPDS 25-0513) and nesquehonite (JCPDS 20-0669).[6][9]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal decomposition of this compound, which typically occurs in multiple steps corresponding to the loss of water and carbon dioxide.[10]

-

instrumentation and Parameters: A simultaneous TGA-DSC instrument is used. A sample of approximately 5-10 mg is placed in an alumina crucible. The sample is heated from room temperature to 800°C at a constant heating rate of 10°C/min under a dynamic nitrogen or air atmosphere (flow rate of 50 mL/min).[11]

Table 1: Thermal Decomposition Data for Hydromagnesite [10]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 220 - 350 | ~18 | Dehydration (loss of crystalline water) |

| 2 | 350 - 450 | ~19 | Dehydroxylation (loss of hydroxyl groups) |

| 3 | 450 - 550 | ~17 | Decarbonation (loss of carbon dioxide) |

The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area, while Barrett-Joyner-Halenda (BJH) analysis provides information on the pore size distribution and pore volume.[12][13]

-

instrumentation and Parameters: A surface area and porosity analyzer is used. The sample is degassed at 120°C for 3 hours under vacuum to remove any adsorbed moisture and volatile impurities. Nitrogen adsorption-desorption isotherms are then measured at 77 K (liquid nitrogen temperature).

Table 2: Surface Properties of Different Magnesium Carbonate Materials [14][15][16]

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |

| Commercial Magnesium Carbonate | 10 - 50 | 0.1 - 0.3 | 5 - 20 |

| Mesoporous Magnesium Carbonate | > 200 | > 0.5 | 3 - 10 |

| Amine-modified Mesoporous Magnesium Carbonate | 150 - 250 | 0.4 - 0.6 | 3 - 8 |

Surface Reactivity

Dissolution Kinetics

The dissolution of this compound in acidic environments is a key aspect of its reactivity, particularly for its application as an antacid.

This protocol is based on the USP guidelines for dissolution testing of antacids.[17][18]

-

Preparation of SGF: Prepare simulated gastric fluid (pH 1.2) by dissolving 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.[18]

-

Dissolution Apparatus: Use a USP Dissolution Apparatus 2 (paddle method) at a paddle speed of 75 rpm and a temperature of 37 ± 0.5°C.[17]

-

Procedure: Place a known amount of this compound powder or a tablet containing it into 900 mL of SGF. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium and filter it promptly.

-

Quantification: Analyze the concentration of dissolved magnesium in the filtrate using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

-

Data Analysis: Plot the cumulative amount of dissolved magnesium as a function of time to determine the dissolution rate.

Protein Adsorption

The interaction of this compound with proteins is crucial for its biocompatibility and performance in drug delivery systems.

This protocol describes a general method for studying the adsorption of a model protein, such as bovine serum albumin (BSA), onto the surface of this compound.[19][20]

-

Preparation of Protein Solution: Prepare a series of BSA solutions of known concentrations (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 mg/mL) in a phosphate-buffered saline (PBS) solution (pH 7.4).

-